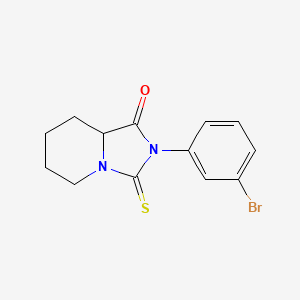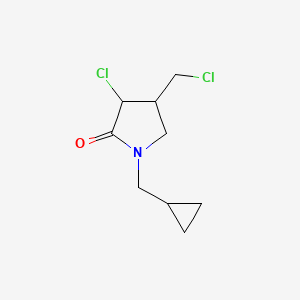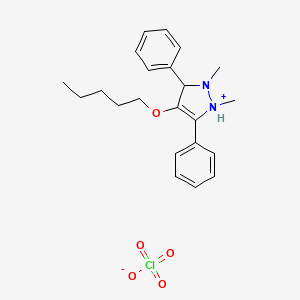![molecular formula C15H16FN B14597956 4-(4-Fluorobicyclo[2.2.2]octan-1-yl)benzonitrile CAS No. 60526-65-0](/img/structure/B14597956.png)
4-(4-Fluorobicyclo[2.2.2]octan-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorobicyclo[222]octan-1-yl)benzonitrile is a chemical compound that features a bicyclic structure with a fluorine atom and a benzonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorobicyclo[2.2.2]octan-1-yl)benzonitrile typically involves the reaction of 4-fluorobicyclo[2.2.2]octane with benzonitrile under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions are often documented in specialized chemical literature and patents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Fluorobicyclo[2.2.2]octan-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom in the bicyclic structure can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary based on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce different functional groups into the compound.
Applications De Recherche Scientifique
4-(4-Fluorobicyclo[2.2.2]octan-1-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(4-Fluorobicyclo[2.2.2]octan-1-yl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and the benzonitrile group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Fluorobicyclo[2.2.2]octan-1-yl)methanol
- 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
Uniqueness
4-(4-Fluorobicyclo[2.2.2]octan-1-yl)benzonitrile is unique due to its combination of a bicyclic structure with a fluorine atom and a benzonitrile group. This combination imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
60526-65-0 |
|---|---|
Formule moléculaire |
C15H16FN |
Poids moléculaire |
229.29 g/mol |
Nom IUPAC |
4-(4-fluoro-1-bicyclo[2.2.2]octanyl)benzonitrile |
InChI |
InChI=1S/C15H16FN/c16-15-8-5-14(6-9-15,7-10-15)13-3-1-12(11-17)2-4-13/h1-4H,5-10H2 |
Clé InChI |
ZTFDLMZGWPNMQD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(CC2)C3=CC=C(C=C3)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cycloheptanone, 2-[(3-nitrophenyl)methylene]-](/img/structure/B14597883.png)

![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneselanyl)]hexabenzene](/img/structure/B14597893.png)


![S-[(Furan-2-yl)methyl] furan-2-carbothioate](/img/structure/B14597911.png)

![1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]-](/img/structure/B14597915.png)



![Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate](/img/structure/B14597933.png)

